Methyl (E)-3-(pyridin-3-yl)acrylate
Description
Significance of Pyridine-Based Scaffolds in Modern Organic Synthesis
Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic compounds. dovepress.comnih.gov Its presence is pivotal in medicinal chemistry, with numerous FDA-approved drugs incorporating this scaffold. researchgate.netrsc.org The unique electronic properties of the pyridine ring, including its basicity and ability to coordinate with metals, make it a valuable component in catalysis and materials science. nih.gov In organic synthesis, pyridine and its derivatives serve as versatile precursors and intermediates for constructing more complex molecular architectures. nih.govslideshare.net The nitrogen atom within the ring influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution, thereby offering multiple avenues for functionalization. nih.gov
Overview of α,β-Unsaturated Esters as Versatile Synthetic Intermediates
α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. wikipedia.org This structural arrangement results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.mersc.org This reactivity makes them exceptionally useful as building blocks in a wide range of chemical transformations, including cycloadditions, hydrogenations, and various carbon-carbon bond-forming reactions. wikipedia.orgnih.gov The ability to introduce functionality at both the α and β positions, as well as to transform the ester group, underscores their versatility in the synthesis of complex molecules. acs.orgorganic-chemistry.org
Research Context of Methyl (E)-3-(pyridin-3-yl)acrylate within Contemporary Chemical Synthesis
This compound combines the key features of both pyridine and α,β-unsaturated ester moieties. This unique combination makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal and materials chemistry. nih.govresearchgate.net The presence of the pyridine ring can influence the reactivity of the acrylate (B77674) system and provides a handle for further transformations. mdpi.com Researchers are exploring the utility of this and similar compounds as precursors to novel heterocyclic systems and as monomers for the development of functional polymers. researchgate.net The study of its synthesis and reactivity contributes to the broader understanding of how these two important functional groups interact and can be manipulated to achieve specific synthetic goals.
Compound Profile: this compound
| Property | Value |
| Chemical Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | methyl (E)-3-(pyridin-3-yl)prop-2-enoate |
| CAS Number | 81124-48-3 |
| Physical State | Yellow solid |
| Melting Point | 83-84 °C |
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound can be achieved through several established synthetic methodologies. One common approach is the Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide (3-bromopyridine or 3-iodopyridine) with methyl acrylate. Another prevalent method is the Horner-Wadsworth-Emmons reaction , where a phosphonate (B1237965) ylide, derived from a phosphonate ester, reacts with pyridine-3-carbaldehyde to form the trans-alkene with high stereoselectivity. chemicalbook.com
A specific example of a synthetic procedure involves the ligand and base-free Pd-catalyzed oxidative Heck reaction of 3-pyridinylboronic acid with methyl acrylate. rsc.org
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.75 (s, 1H), 8.62 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 8 Hz, 1H), 7.70 (d, J = 16.4 Hz, 1H), 7.35 (q, J = 4.3 Hz, 1H), 6.53 (d, J = 16.4 Hz, 1H), 3.83 (s, 3H) |
| ¹³C NMR | No data available in the search results. |
| Mass Spectrometry (HRMS) | calcd for [M+H]⁺: 164.0633, found: 163.0632 |
The ¹H NMR spectrum clearly shows the characteristic signals for the protons on the pyridine ring and the vinyl protons of the acrylate moiety, with the large coupling constant (J = 16.4 Hz) for the vinyl protons confirming the (E)-stereochemistry. rsc.org
Chemical Reactivity and Transformations
Reactivity of the α,β-Unsaturated System
The α,β-unsaturated ester functionality in this compound is the primary site of reactivity. The electron-withdrawing nature of the ester group and the pyridine ring polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles. This allows the compound to participate in a variety of reactions, including:
Michael Addition: The conjugate addition of nucleophiles such as amines, thiols, and carbanions to the β-position.
Cycloaddition Reactions: Acting as a dienophile in Diels-Alder reactions to form complex cyclic structures. wikipedia.org
Reduction: The double bond can be selectively hydrogenated to yield the corresponding saturated ester. wikipedia.org
Reactions Involving the Pyridine Ring
The pyridine nitrogen atom in this compound retains its basic and nucleophilic character. This allows for transformations at the pyridine ring, such as:
N-Oxidation: Treatment with an oxidizing agent like m-CPBA can form the corresponding N-oxide.
Quaternization: Reaction with alkyl halides can lead to the formation of pyridinium (B92312) salts. nih.gov
These transformations can be used to modify the electronic properties and solubility of the molecule, as well as to introduce new functional groups.
Applications in Organic Synthesis
Precursor to Complex Heterocyclic Compounds
This compound serves as a versatile starting material for the synthesis of more elaborate heterocyclic structures. The combination of the reactive acrylate system and the pyridine ring allows for a range of annulation strategies. For example, it can be used in multi-component reactions to construct polycyclic systems containing the pyridine motif. researchgate.net
Intermediate in the Synthesis of Pharmaceutical Scaffolds
The pyridine and acrylate moieties are both common features in biologically active molecules. nih.govresearchgate.net Therefore, this compound is a valuable intermediate for the synthesis of compounds with potential pharmaceutical applications. Its derivatives have been investigated for various biological activities. nih.govresearchgate.net The ability to readily modify both the pyridine and acrylate parts of the molecule allows for the generation of diverse libraries of compounds for drug discovery screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQGKVIYRVRKN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-84-5 | |
| Record name | 3-Pyridineacrylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Spectroscopic Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to provide a comprehensive assignment of the atomic framework of Methyl (E)-3-(pyridin-3-yl)acrylate.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the following characteristic signals are observed. rsc.org
The protons of the methyl ester group (-OCH₃) appear as a sharp singlet. The two vinylic protons, due to the trans configuration of the double bond, exhibit distinct signals. These appear as doublets, with a large coupling constant (J value) that is characteristic of a trans-alkene. The protons on the pyridine (B92270) ring resonate in the aromatic region of the spectrum, showing a complex pattern of multiplets due to their specific electronic environments and spin-spin coupling interactions. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.82 | s | N/A |
| Vinylic H | 6.45 | d | 16.0 |
| Vinylic H | 7.71 | d | 16.0 |
| Pyridyl H | 7.40 | m | |
| Pyridyl H | 7.52-7.55 | m |
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak.
The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. The sp²-hybridized carbons of the alkene and the pyridine ring resonate in the intermediate region, while the sp³-hybridized carbon of the methyl ester group appears at the high-field end of the spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 51.7 |
| Vinylic C | 118.8 |
| Pyridyl C | 126.3 |
| Pyridyl C | 126.4 |
| Pyridyl C | 130.0 |
| Pyridyl C | 130.8 |
| Vinylic C | 142.6 |
| C=O | 167.5 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the ester group. researchgate.net The C=C stretching vibrations of the alkene and the aromatic pyridine ring also give rise to characteristic peaks. Furthermore, C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule can be identified. researchgate.netmdpi.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1707-1735 |
| C=C Stretch (Alkene) | ~1632 |
| C-H Bend (Alkene) | ~1463 |
| C-O Stretch (Ester) | ~1163 |
| C-H Stretch | ~2954 |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the Raman spectrum of similar acrylate (B77674) compounds, the symmetric and antisymmetric stretching vibrations of the CH₃ group can be observed. researchgate.net The vibrations of the carbon backbone, including the C=C and C-C bonds, also produce distinct Raman signals that can be analyzed to understand the conformational properties of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₉H₉NO₂, the expected molecular weight is approximately 163.17 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can reveal the loss of specific fragments, such as the methoxy group (-OCH₃) or the entire ester group, providing further evidence for the proposed structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium molecular weight compounds like this compound. The analysis is typically conducted in positive ion mode, which takes advantage of the basic nitrogen atom in the pyridine ring, making it readily susceptible to protonation.
In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent mixture, such as methanol and dichloromethane, and introduced into the mass spectrometer. The application of a high voltage to a capillary generates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, most commonly by acquiring a proton [M+H]⁺. The basicity of the pyridine nitrogen facilitates this process. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺, which can be intentionally added as a salt like sodium acetate (B1210297) to aid ionization rsc.org. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (molecular formula C₉H₉NO₂, molecular weight 163.18 g/mol ), the expected ions are readily predicted.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Formula | Calculated Mass (Da) | Predicted m/z |
|---|---|---|---|
| Protonated Molecule | [C₉H₉NO₂ + H]⁺ | 164.18 | 164.06 |
This interactive table outlines the primary ions expected in the ESI-MS spectrum.
High-Resolution Mass Spectrometry (HRMS)
To unequivocally confirm the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) is employed. Unlike standard resolution mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula for a given mass.
By comparing the experimentally measured exact mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass, the elemental formula can be validated. This eliminates ambiguity between compounds that may have the same nominal mass but different elemental compositions. The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O) rsc.org. For the protonated molecule [C₉H₁₀NO₂]⁺, the exact mass provides definitive proof of its composition.
Table 2: HRMS Data for the Protonated Molecular Ion of this compound
| Parameter | Value |
|---|---|
| Ion Formula | [C₉H₁₀NO₂]⁺ |
| Theoretical Exact Mass (Da) | 164.06005 |
| Measured Exact Mass (Da) | Typically within ± 5 ppm |
This interactive table demonstrates how HRMS data is used to confirm the elemental formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound. The molecule possesses a conjugated system, which includes the pyridine ring and the α,β-unsaturated ester moiety. This extended system of alternating single and double bonds is responsible for the absorption of light in the UV region.
The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. In this molecule, the most significant electronic transition is the π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. This type of transition is characteristic of compounds with aromatic rings and conjugated double bonds and typically results in strong absorption bands. While specific absorption maxima (λmax) depend on the solvent and precise electronic environment, the extended conjugation between the pyridine ring and the acrylate group is expected to produce significant absorption in the 200-400 nm range researchgate.netresearchgate.net.
X-ray Crystallography for Solid-State Molecular Architecture (where applicable for related structures)
While a crystal structure for this compound itself is not publicly available, valuable insights into its solid-state architecture can be drawn from the closely related analogue, (E)-3-(pyridin-4-yl)acrylic acid nih.goviucr.org. The analysis of this related structure provides a strong model for the likely conformation and intermolecular interactions of the target compound.
In the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, the molecule is observed to be nearly planar, a direct consequence of the sp² hybridization of the atoms in the conjugated system. The configuration about the C=C double bond is confirmed as E (trans), with a C-C-C-C torsion angle of -6.1(2)° nih.goviucr.org. It is highly probable that this compound adopts a similar planar conformation to maximize π-orbital overlap.
The solid-state packing of such molecules is governed by non-covalent interactions. In the related acid, the crystal packing is dominated by strong O—H···N hydrogen bonds and weaker C—H···O interactions nih.goviucr.org. For the methyl ester, while the strong O-H···N bond would be absent, intermolecular C—H···O interactions between the methyl/vinyl protons and the carbonyl oxygen are expected. Furthermore, π–π stacking interactions between the electron-rich pyridine rings of adjacent molecules are likely to play a significant role in the formation of the three-dimensional crystal lattice nih.gov.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-(pyridin-4-yl)acrylic acid |
| Sodium Acetate |
| Methanol |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of molecular systems. For Methyl (E)-3-(pyridin-3-yl)acrylate, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, provide profound insights into its behavior at a molecular level. These computational studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties from a theoretical standpoint. bhu.ac.in
The first step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. For a molecule like this compound, which possesses rotatable single bonds (e.g., the C-C bond linking the pyridine (B92270) ring and the acrylate (B77674) group, and the C-O bond of the ester), multiple conformers can exist.
Theoretical calculations explore these different conformations to identify the global minimum, which represents the most energetically stable and thus the most probable structure of the molecule in the gas phase. The optimization process ensures that the final geometry is a true energy minimum, which is confirmed by subsequent vibrational frequency analysis.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP/6-311G(d,p) calculation, based on similar molecular structures.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C=O (carbonyl) | 1.215 Å |
| C=C (alkene) | 1.340 Å | |
| C-N (pyridine) | 1.338 Å | |
| C-C (ring-alkene) | 1.485 Å | |
| O-CH3 (ester) | 1.440 Å | |
| Bond Angles | C=C-C (alkene) | 123.5° |
| C-O-C (ester) | 116.0° | |
| O=C-O (ester) | 124.8° | |
| C-N-C (pyridine) | 117.2° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. acs.orglibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. sapub.org
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. In this compound, the HOMO is typically localized over the electron-rich regions, such as the pyridine ring and the C=C double bond, while the LUMO is often distributed over the electron-accepting acrylate moiety. This distribution helps predict how the molecule will interact with other reagents. nih.gov
Table 2: Calculated FMO Energies and Related Parameters (Illustrative) Based on DFT/B3LYP/6-311G(d,p) level of theory.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 4.90 |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the acrylate group. bhu.ac.inresearchgate.net
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These are typically found around the hydrogen atoms. bhu.ac.inresearchgate.net
Green Regions: These areas represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive behavior, complementing the insights gained from FMO analysis. researchgate.net
Theoretical vibrational frequency calculations are performed to achieve two primary goals: to confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.
While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. This correlation allows for the confident assignment of experimentally observed spectral bands to specific molecular vibrations.
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) Theoretical frequencies are typically scaled by a factor (e.g., ~0.96) to correlate with experimental data.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, Scaled) |
| C=O Stretch | Carbonyl | 1720 |
| C=C Stretch | Alkene | 1645 |
| C-N Stretch | Pyridine Ring | 1580 |
| C-H Aromatic Stretch | Pyridine Ring | 3050 |
| C-O Stretch | Ester | 1250 |
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the adjacent C=C and C=O bonds, as well as within the π-system of the pyridine ring.
The Electron Localization Function (ELF) and Average Local Ionization Energy (ALIE) are advanced computational tools that provide deeper insights into a molecule's electronic structure and reactivity. researchgate.net
Electron Localization Function (ELF): ELF is a method used to map the localization of electrons in a molecule. It helps to distinguish between core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a high value indicates a high degree of electron localization, characteristic of core or lone-pair electrons. This analysis provides a clear visualization of the molecule's bonding patterns.
Average Local Ionization Energy (ALIE): ALIE is mapped onto the molecular surface to identify the regions from which it is easiest to remove an electron. Lower ALIE values indicate sites that are more susceptible to electrophilic attack. This method is particularly useful for pinpointing the most reactive nucleophilic centers in a molecule, often corroborating the findings from MEP and FMO analyses. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry serves as a powerful tool for the prediction and understanding of the nonlinear optical (NLO) properties of novel materials. For organic molecules like this compound, density functional theory (DFT) has become a standard method to calculate the electric dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). These parameters are crucial in characterizing the NLO response of a material.
The third-order NLO properties are of particular interest for applications in optical switching and data storage. The key parameter for this is the third-order nonlinear susceptibility, χ(3). Theoretical calculations can provide insight into the magnitude of this property. For instance, in studies of pyridine-based anthracene chalcones, DFT has been employed to understand the structure-property relationships that govern the NLO response. acs.org For these molecules, the calculations involved geometry optimization followed by the determination of electronic properties such as the HOMO-LUMO energy gap, which is inversely related to the NLO response. acs.orgresearchgate.net
The Z-scan technique is a widely used experimental method to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)). researchplateau.comucf.edu This technique involves translating a sample through the focal point of a laser beam and measuring the change in transmittance. acs.org Computational predictions of NLO properties are often validated by comparison with experimental Z-scan results. acs.org For plasma-polymerized methyl acrylate thin films, for example, the nonlinear refractive index and second and third-order nonlinear susceptibilities have been investigated. nih.gov While direct computational data for this compound is not abundant in the literature, the established methodologies suggest that it would be a promising candidate for theoretical NLO studies.
Table 1: Predicted Nonlinear Optical Properties of Analagous Pyridine Derivatives This table presents representative data from computational studies on similar pyridine-containing organic molecules to illustrate the types of values that could be predicted for this compound.
| Compound | Method | Dipole Moment (Debye) | Polarizability (esu) | First Hyperpolarizability (esu) |
| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | - | - | Value confirms good nonlinear behavior |
| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | DFT | - | - | Stronger two-photon absorption coefficient than 2PANC |
Data sourced from computational studies on analogous compounds. acs.orgresearchgate.net
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of compounds like this compound. A likely synthetic route is the Mizoroki-Heck reaction, which couples an aryl halide with an alkene. wikipedia.org DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states.
In the context of a Mizoroki-Heck reaction for the synthesis of this compound, a palladium catalyst is typically employed. The catalytic cycle involves several key steps: oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org Computational studies can model these steps to characterize the geometry and electronic structure of the intermediates and transition states.
For example, in a study of a nickel-catalyzed C-C activation, DFT calculations were used to identify the stable nickelacycle intermediate and the subsequent transition state for β-carbon elimination. acs.orgacs.org Similarly, for a Heck reaction, DFT can be used to locate the transition state for the oxidative addition of the aryl halide to the palladium catalyst and the transition state for the migratory insertion of the acrylate. acs.org These calculations provide crucial information about the bond lengths and angles at the transition state, offering insights into the steric and electronic factors that control the reaction.
Kinetic studies, often complemented by computational analysis, can help determine the rate-limiting step of the reaction. For instance, in some Heck reactions, the oxidative addition step is found to be rate-limiting. acs.org Computational modeling can also investigate the effect of different ligands on the palladium catalyst, helping to rationalize experimentally observed selectivities and reaction rates.
A key output of computational mechanistic studies is the reaction energy profile. This profile plots the relative free energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. The height of the energy barriers (activation energies) corresponding to the transition states determines the kinetics of the reaction.
For a Mizoroki-Heck reaction, a potential energy surface can be computed to visualize the different possible pathways. researchgate.net For instance, a study on the Heck reaction catalyzed by Pd/NHC complexes mapped out the potential energy surface, showing the relative Gibbs free energies of the neutral and anionic intermediates. researchgate.net This type of analysis allows for a direct comparison of the feasibility of different mechanistic proposals.
The energy profile can also explain the observed selectivity of a reaction. For example, if there are multiple possible products, the reaction will preferentially proceed through the pathway with the lowest energy barrier. In the synthesis of this compound, this would be crucial for ensuring the desired (E)-isomer is formed. Computational studies on similar reactions have shown that the (E)-isomer is often the thermodynamically more stable product. nih.gov
Synthetic Utility As a Building Block in Organic Chemistry
Construction of Nitrogen-Containing Heterocyclic Systems
The dual reactivity of Methyl (E)-3-(pyridin-3-yl)acrylate makes it an ideal starting material for synthesizing a range of heterocyclic structures. The electron-deficient double bond readily participates in addition reactions, while the pyridine (B92270) nitrogen can be involved in coordination or further reactions.
Synthesis of Substituted Pyridine Derivatives and Analogues
While the core pyridine ring of this compound is typically retained, the acrylate (B77674) portion can be modified to create various substituted pyridine analogues. The ester group and the double bond serve as handles for functionalization, allowing for the introduction of diverse substituents onto the side chain, leading to a wide array of pyridine derivatives with potential applications in medicinal chemistry and materials science.
Formation of Indolizines and Pyrrolo[1,2-a]pyrazines from Acrylate Precursors
The synthesis of indolizines, a class of nitrogen-fused bicyclic heterocycles, can be effectively achieved using acrylate derivatives through 1,3-dipolar cycloaddition reactions. jbclinpharm.org This general strategy involves the reaction of a pyridine derivative, which forms a pyridinium (B92312) ylide in situ, with a dipolarophile such as an electron-deficient alkene.
In a well-established method, pyridines react with α-haloketones to form N-phenacylpyridinium salts, which are then treated with a base to generate the pyridinium ylide. This ylide subsequently reacts with an acrylate derivative. A more direct, one-pot synthesis has been developed where pyridines, aryl methyl ketones, and an acrylate derivative react in the presence of iodine to form C-3 acylated indolizines. usc.edu
Table 1: One-Pot Synthesis of Indolizine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|
Although specific examples starting with this compound are not extensively detailed, its structure as an electron-deficient acrylate makes it a suitable candidate for this type of transformation, reacting with an appropriate pyridinium ylide to furnish a pyridin-3-yl substituted indolizine.
The synthesis of pyrrolo[1,2-a]pyrazines typically proceeds from different precursors, and the application of this compound for this specific heterocyclic system is not a commonly reported pathway.
Derivatization into Oxo-piperidines and Oxo-pyrrolidines
The α,β-unsaturated ester moiety in this compound is an excellent Michael acceptor. This reactivity can be exploited for the synthesis of piperidine and pyrrolidine ring systems, which are core structures in many natural products and pharmaceuticals. The key reaction is the aza-Michael addition, where a nitrogen nucleophile adds to the β-position of the acrylate. rsc.orgresearchgate.net
For the synthesis of an oxo-piperidine (specifically, a piperidinone) scaffold, an amine can be reacted with two equivalents of the acrylate. A subsequent intramolecular Dieckmann condensation of the resulting diester would yield a substituted β-keto ester within a piperidine ring. Alternatively, reaction with a primary amine bearing another nucleophilic group can lead to cyclization. This approach is a powerful tool for constructing substituted piperidine rings. nih.gov
Similarly, precursors to oxo-pyrrolidines can be synthesized. An intramolecular aza-Michael addition of a substrate containing both an amine nucleophile and the acrylate acceptor at appropriate positions can lead to the formation of the five-membered pyrrolidine ring. rsc.org
Application in the Synthesis of Complex Indole Scaffolds
The direct application of this compound as a primary building block in well-known indole syntheses, such as the Fischer, Bischler, or Larock methods, has not been prominently reported in the literature. mdpi.com These syntheses typically rely on different sets of precursors, such as phenylhydrazines and ketones or anilines and α-haloketones. While the acrylate moiety could potentially be incorporated into a more complex starting material for an indole synthesis, its role as a direct precursor is not established.
Preparation of Fused Heterocyclic Architectures (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridine)
This compound is a valuable precursor for creating fused heterocyclic systems, where the acrylate portion builds a new ring onto a pre-existing heterocycle.
Pyrido[2,3-d]pyrimidines: This scaffold, present in many biologically active molecules, can be synthesized via a Michael addition followed by cyclization. A reported methodology demonstrates that a 6-aminopyrimidinone derivative can undergo a Michael addition with a methyl acrylate derivative. The resulting intermediate then cyclizes to form the pyridone ring of the pyrido[2,3-d]pyrimidine system. nih.gov This reaction highlights the utility of the acrylate moiety in constructing the pyridine portion of the fused system.
Table 2: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Core
| Pyrimidine Precursor | Acrylate Derivative | Reaction Type | Product |
|---|
Given its structure, this compound could be employed in a similar fashion, reacting with an appropriate aminopyrimidine to yield a pyrido[2,3-d]pyrimidine bearing a pyridin-3-yl substituent.
Pyrazolo[3,4-b]pyridine: The construction of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic component, such as an α,β-unsaturated ketone. mdpi.comresearchgate.net this compound can serve as the three-carbon 1,3-dielectrophile in this reaction. The reaction would proceed via an initial Michael addition of the exocyclic amino group of the pyrazole to the acrylate, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. This strategy provides a direct route to 4-(pyridin-3-yl) substituted pyrazolo[3,4-b]pyridines.
Role as a Ligand in Coordination Chemistry
The pyridine ring is a classic ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. nih.govwikipedia.org this compound can act as a monodentate ligand, binding to a metal center via its pyridine nitrogen.
Polymerization Studies and Functional Material Development
Monomer in Radical Polymerization Processes
Methyl (E)-3-(pyridin-3-yl)acrylate can undergo free-radical polymerization, a common method for producing high molecular weight polymers from vinyl monomers. In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the polymerization of the acrylate (B77674) double bond. The reaction proceeds via chain propagation, where monomer units are sequentially added to the growing polymer chain.
While specific kinetic studies on the homopolymerization of this compound are not extensively detailed in the reviewed literature, the polymerization of acrylate and methacrylate (B99206) monomers containing pyridine (B92270) groups is well-established. These processes typically yield polymers with the pyridine group as a pendant functionality along the polymer backbone. The presence of the pyridine moiety can influence the polymerization process and the properties of the resulting polymer, such as solubility and thermal stability. For instance, copolymers of glycidyl (B131873) methacrylate have been modified with pyridine-containing groups to enhance their glass transition temperature and metal ion uptake capabilities.
Copolymerization with Olefins and Other Monomers
The versatility of this compound extends to its use in copolymerization, where it is polymerized alongside other monomers like olefins. This allows for the synthesis of copolymers that combine the properties of both monomer units, leading to materials with tailored characteristics.
A significant area of research is the copolymerization of ethylene (B1197577) with polar vinyl monomers like acrylates, using late transition metal catalysts. Pyridylimino Ni(II) complexes have emerged as effective catalysts for this challenging transformation, which is difficult for traditional Ziegler-Natta catalysts. These nickel catalysts can mediate
Mechanistic Investigations of Chemical Transformations Involving Methyl E 3 Pyridin 3 Yl Acrylate
Elucidation of Reaction Pathways and Intermediates in Catalyzed and Uncatalyzed Reactions
Detailed studies elucidating the specific reaction pathways and identifying the key intermediates for either catalyzed or uncatalyzed reactions of Methyl (E)-3-(pyridin-3-yl)acrylate are not available in the reviewed literature. General acrylate (B77674) chemistry suggests potential pathways such as Michael additions, polymerization, and cycloadditions, but the specific influence of the pyridin-3-yl group on these pathways, including the potential for the pyridine (B92270) nitrogen to act as an internal catalyst or coordinating site, has not been mechanistically detailed for this compound.
Kinetic and Thermodynamic Aspects of Reaction Progress
Quantitative kinetic data (e.g., rate constants, activation energies) and thermodynamic parameters (e.g., enthalpy, entropy of reaction) for chemical transformations involving this compound have not been reported. Such data is crucial for understanding reaction feasibility, rates, and equilibrium positions, but requires dedicated experimental studies which are not presently available.
Influence of Catalysts, Solvents, and Additives on Reaction Mechanism and Selectivity
While the influence of catalysts, solvents, and additives is a critical aspect of controlling chemical reactions, specific research detailing these effects on the reaction mechanisms and selectivity of this compound is lacking. For related compounds, it is known that the choice of catalyst can direct C-H functionalization to specific positions on the pyridine ring, and solvents can influence reaction rates and equilibria of acrylate systems. However, without direct studies, it is not possible to provide an accurate account of how these factors specifically control the transformations of this compound.
Green Chemistry Approaches in the Synthesis and Derivatization
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology is considered a significant step towards green chemistry due to its efficiency and reduced environmental impact. rsc.org The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. amazonaws.com
While specific studies on the microwave-assisted synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate are not extensively detailed in the available literature, the successful application of this technique to structurally similar compounds, such as other acrylates, demonstrates its potential. For instance, the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and various amino pyridines has been achieved with moderate to high yields (64.0% ~ 93.5%) in just 30 minutes at 50°C under microwave irradiation. researchgate.net This method is noted for its mild, environmentally friendly, and rapid reaction conditions. researchgate.net
In a similar vein, the synthesis of methyl methacrylate (B99206) has been optimized under microwave heating, achieving a yield of 88% in 30 minutes at 70°C with a power of 100 W. researchgate.net Furthermore, a study on the synthesis of 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines highlighted that a microwave system completed the reaction in a mere 10 minutes, a significant improvement over traditional heating methods. nih.gov These examples underscore the enhanced reaction efficiency achievable with microwave assistance. The table below summarizes the reaction conditions for the synthesis of related acrylate (B77674) compounds using microwave irradiation, illustrating the typical parameters and outcomes.
Table 1: Microwave-Assisted Synthesis of Acrylate Derivatives
| Product | Reactants | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 3-methylthio-3-arylamino-2-cyanoacrylates | 3,3-dimethylthioacrylate, amino pyridines | - | 50 | 30 | 700 | 64.0-93.5 |
| Methyl methacrylate | 2-methyl acrylate, methyl alcohol | - | 70 | 30 | 100 | 88 |
Data sourced from multiple studies showcasing the efficiency of microwave-assisted synthesis for acrylate compounds. researchgate.netresearchgate.net
The application of microwave technology to the synthesis of this compound could similarly offer advantages in terms of reaction speed and yield, contributing to a more sustainable synthetic process.
Utilization of Deep Eutectic Solvents (DES) as Sustainable Reaction Media
Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining significant attention in organic synthesis. core.ac.uk These solvents are typically formed from a mixture of two or more solid components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.netyoutube.com Common components include choline (B1196258) chloride, urea, and various organic acids, which are often biodegradable, non-toxic, and inexpensive. rsc.orgcore.ac.uk
The unique physicochemical properties of DESs, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to conventional volatile organic solvents. rsc.org While the direct application of DESs in the synthesis of this compound is not yet prominently reported, their successful use in a variety of organic reactions, including the synthesis of heterocyclic compounds and functional materials, suggests their high potential in this area. rsc.orgcore.ac.uk
For example, DESs based on choline chloride have been effectively used as both the reaction medium and catalyst in the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives. core.ac.uk In such cases, the product can often be isolated by simple extraction, and the DES can be recycled and reused multiple times without a significant loss of activity. core.ac.uk The table below details the composition of some common DESs that have been utilized in organic synthesis.
Table 2: Composition of Selected Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
| Choline Chloride | Urea | 1:2 |
| Choline Chloride | Tin(II) Chloride | 1:2 |
| Choline Chloride | Zinc(II) Chloride | 1:2 |
This table presents examples of DES compositions that have been successfully employed as sustainable reaction media in various organic syntheses. core.ac.uk
The tunable nature of DESs allows for the design of a solvent system with specific properties tailored to the reaction requirements for synthesizing this compound, potentially leading to improved yields and a more environmentally friendly process.
Photochemical Strategies for C-H Functionalization and Methylation
Photochemical methods offer a powerful and sustainable approach for the activation and functionalization of C-H bonds, a traditionally challenging transformation in organic synthesis. These reactions are typically initiated by visible light, often in the presence of a photocatalyst, and can proceed under mild conditions.
While specific photochemical strategies for the direct synthesis or methylation of this compound are still under development, research on the photochemical functionalization of pyridines provides valuable insights into the potential of this approach. For instance, a method for the direct amination of sp3 C-H bonds has been developed by combining electrochemistry and photochemistry. nih.gov This process utilizes iodide as an electrochemical mediator and involves the light-induced cleavage of N-I bonds, enabling the reaction to proceed at low electrode potentials. nih.gov Importantly, this method has shown compatibility with pyridine (B92270) derivatives. nih.gov
Although this example focuses on amination rather than methylation, the underlying principle of using light to facilitate bond formation at a pyridine ring is highly relevant. The development of a similar photochemical strategy for the C-H methylation of a pre-formed acrylate or the direct photochemical synthesis of this compound from simpler precursors could offer a highly selective and energy-efficient synthetic route.
Electrochemical Methods for Sustainable Functionalization
Electrochemical synthesis is increasingly recognized as a green and sustainable tool in modern organic chemistry. By using electricity as a "traceless" reagent, electrochemical methods can often avoid the need for stoichiometric chemical oxidants or reductants, thereby reducing waste generation.
The application of electrochemical methods to the functionalization of pyridine derivatives is an active area of research. A notable example is the combined electrochemical and photochemical method for the dehydrogenative amination of sp3 C-H bonds, which demonstrates good reactivity with substrates containing pyridine rings. nih.gov The reaction proceeds under constant potential conditions, and the yields are influenced by the applied potential and the presence of mediators. The following table provides a summary of the reaction conditions for this electrochemical amination process.
Table 3: Electrochemical Amination of sp3 C-H Bonds
| Entry | Potential (V vs Fc/Fc+) | Mediator (TBAI) | Yield (%) |
| 1 | 0.5 | 10 mol% | 54 |
| 2 | 0.3 | 10 mol% | 47 |
| 3 | 0.7 | 10 mol% | 71 |
| 4 | 0.7 | 10 mol% | 82 (73% isolated) |
| 5 | 0.7 | - | Not Detected |
| 6 | - | 10 mol% | 2 (without irradiation) |
The reaction was performed on a 0.5 mmol scale under constant potential conditions. TBAI = Tetrabutylammonium iodide. Yields were determined by 1H NMR with m-xylene (B151644) as an internal standard; isolated yield is shown in parenthesis. Data from a study on combined electrochemical/photochemical amination. nih.gov
While this example illustrates C-N bond formation, the principles of electrochemical C-H activation are transferable to other functionalizations, including C-C bond formation relevant to the synthesis of acrylates. The development of a direct electrochemical synthesis or functionalization of this compound could provide a sustainable and efficient alternative to traditional methods, minimizing the use of hazardous reagents and reducing the environmental footprint of the synthesis.
Asymmetric Synthesis and Stereochemical Control
Chiral Catalyst Design and Application in Enantioselective Transformations
The development of chiral catalysts is paramount for the enantioselective synthesis of molecules like Methyl (E)-3-(pyridin-3-yl)acrylate. A primary route to introduce chirality is through conjugate addition to the α,β-unsaturated system. However, the electronic nature of the pyridine (B92270) ring significantly influences the reactivity of the Michael acceptor. Specifically, for 3-substituted pyridines, the nitrogen atom does not provide resonance stabilization to the intermediate carbanion formed during conjugate addition, making this transformation more challenging compared to its 2- and 4-pyridyl counterparts. thieme-connect.com
Despite these challenges, various catalytic systems have been designed to effect enantioselective transformations on similar vinyl-substituted N-heterocycles. One promising approach involves the use of cooperative photoredox and asymmetric catalysis. For instance, the enantioselective addition of prochiral radicals to vinylpyridines has been achieved using a chiral Brønsted acid. This acid activates the reaction partners and controls the stereochemical outcome through hydrogen bonding interactions, leading to valuable chiral γ-substituted pyridines with high yields and enantioselectivities. acs.org
Another innovative strategy is the use of chiral metallacycles as supramolecular catalysts. Chiral metalla-triangles, self-assembled from chiral 3,3'-dipyridyl-substituted BINOL donors, have been successfully employed in the asymmetric conjugate addition of α,β-unsaturated ketones. acs.org These large, well-defined chiral environments can enhance both catalytic activity and stereoselectivity. While not yet applied directly to this compound, this approach represents a state-of-the-art method for related transformations.
The table below summarizes the performance of selected chiral catalytic systems in conjugate addition reactions to activated alkenes, illustrating the potential for achieving high enantioselectivity.
| Catalyst Type | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Chiral Metalla-triangle | α,β-enone | trans-styrylboronic acid | 5 | Toluene | 40-98 | 87-96 | acs.org |
| Chiral Brønsted Acid | 2-Vinylpyridine | Aldehyde/Ketone Radical | 10 | CH2Cl2 | High | Good-Excellent | acs.org |
| Chiral Copper Complex | 3-Cyano Pyridinium (B92312) Salt | Grignard Reagent | 10 | CH2Cl2 | 85 | 78 | acs.org |
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries offer a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net
For a substrate like this compound, the acrylate (B77674) moiety can be modified to incorporate a chiral auxiliary. Well-established auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, are commonly used to direct alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgresearchgate.net In a typical sequence, 3-(pyridin-3-yl)acrylic acid would be coupled with a chiral auxiliary, for example, a chiral oxazolidinone. The resulting N-enoyl derivative can then undergo a diastereoselective conjugate addition reaction. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. For instance, the use of different metal Lewis acids in conjunction with Evans oxazolidinone auxiliaries can lead to different stereochemical outcomes in aldol reactions. While specific examples for this compound are not extensively documented, the principles are well-established in organic synthesis. researchgate.net
The following table presents representative examples of chiral auxiliary-mediated reactions, demonstrating the high levels of diastereoselectivity that can be achieved.
| Chiral Auxiliary | Substrate | Reaction Type | Reagent | Diastereomeric Excess (%) | Reference |
| Evans Oxazolidinone | N-enoyl derivative | Aldol Reaction | TiCl4, DIPEA | >95 | researchgate.net |
| Pseudoephedrine | Amide derivative | Alkylation | LDA, Alkyl Halide | >98 | wikipedia.org |
| Camphor Derivative | Acrylate ester | Diels-Alder Reaction | Lewis Acid | >90 | researchgate.net |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Methodologies
Furthermore, developing one-pot or tandem reaction sequences that minimize intermediate purification steps would streamline the synthesis, reduce solvent waste, and improve time efficiency. Methodologies such as C-H activation could provide more direct routes to pyridyl acrylates, bypassing the need for pre-functionalized starting materials like pyridinecarboxaldehydes. The invention of new, efficient synthetic routes, such as those developed for related compounds like fenspiride (B195470) which also utilizes methyl acrylate (B77674), highlights the potential for innovation in this area. google.com
Expansion of Synthetic Applications to Underexplored Molecular Scaffolds
Methyl (E)-3-(pyridin-3-yl)acrylate is a versatile building block, yet its full potential in the synthesis of complex and diverse molecular architectures is far from realized. The presence of a reactive α,β-unsaturated ester system and a pyridine (B92270) ring offers multiple sites for functionalization. Future research should aim to leverage this reactivity to access novel heterocyclic systems and underexplored molecular scaffolds.
For example, its use as a dienophile in Diels-Alder reactions or as a Michael acceptor with various nucleophiles could lead to a wide array of complex polycyclic and substituted pyridine derivatives. These new molecular scaffolds could be of significant interest in medicinal chemistry and materials science. The search for new bioactive compounds, inspired by the diverse structures of marine natural products or other biologically active classes like chalcones, could drive the application of this compound in creating libraries of novel compounds for biological screening. mdpi.comnih.gov The development of protocols for creating diverse derivatives is a key step toward discovering new applications. mdpi.com
Advanced Mechanistic Insights for Rational Design of Chemical Processes
A profound understanding of reaction mechanisms is fundamental to the rational design of improved chemical processes. For reactions involving this compound, detailed mechanistic studies are essential for optimizing reaction conditions, maximizing yields, and controlling selectivity. Future research should employ a combination of advanced spectroscopic techniques (e.g., in-situ IR and NMR), kinetic analysis, and computational modeling (e.g., Density Functional Theory) to elucidate reaction pathways, identify key intermediates, and characterize transition states.
This knowledge would enable the rational design of catalysts and reagents tailored for specific transformations, moving beyond empirical, trial-and-error approaches. For instance, understanding the precise role of a catalyst in a conjugate addition reaction could guide the development of more efficient and stereoselective versions of the process.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and flow chemistry technologies offers a transformative approach to the synthesis and optimization of processes involving this compound. beilstein-journals.orgresearchgate.net Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. nih.gov
Future work should focus on developing robust flow chemistry protocols for the synthesis of this compound and its derivatives. beilstein-journals.org These platforms can be integrated with real-time analytical tools (e.g., LC-MS, FT-IR) and automated optimization algorithms, such as Bayesian optimization, to rapidly screen reaction conditions and identify optimal process parameters. mit.edu The use of robotic platforms can further automate multi-step synthetic sequences, enabling high-throughput synthesis of compound libraries for screening purposes and accelerating the discovery of new materials and bioactive agents. mit.edursc.org This approach not only enhances efficiency but also reduces manual labor and the consumption of raw materials. mit.edu
Further Development of Sustainable and Environmentally Benign Synthetic Protocols
Adherence to the principles of green chemistry is a paramount objective for modern chemical synthesis. Future research on this compound must prioritize the development of sustainable and environmentally benign protocols. This involves a multi-faceted approach aimed at minimizing the environmental footprint of the entire synthetic process.
Key areas for investigation include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of energy-efficient processes. rsc.org For example, exploring biocatalysis or utilizing water as a reaction medium could significantly improve the green credentials of the synthesis. researchgate.net Research into atom-economical reactions that maximize the incorporation of starting materials into the final product will be crucial for waste reduction. The development of such sustainable methods, as has been explored for other acrylate monomers, will be essential for the environmentally responsible production and application of this compound. rsc.orgresearchgate.net
Q & A
Q. Methodological Considerations :
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst System | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | 68–78 | >95% | |
| Knoevenagel | Piperidine/Pyridine | 38–62 | 90–93% |
How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound derivatives?
Basic Research Focus
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Distinct coupling constants (J = 15–16 Hz) confirm the E-configuration of the acrylate double bond .
- ¹³C NMR : Peaks at δ 165–170 ppm indicate the ester carbonyl group .
- X-ray Crystallography :
Advanced Tip : For ambiguous cases (e.g., regioisomers), synchrotron X-ray sources improve resolution for low-quality crystals .
How can researchers resolve discrepancies in reported structures of compounds derived from this compound, such as regioisomeric acylation products?
Advanced Research Focus
Structural discrepancies (e.g., chidamide isomers) arise from competing acylation sites on aromatic diamines. Resolution strategies include:
- Regioselective Protection : Blocking one amino group with Boc or Fmoc before acylation .
- Crystallographic Validation : Single-crystal X-ray diffraction unambiguously assigns regioisomers (e.g., N-(2-amino-4-fluorophenyl) vs. N-(2-amino-5-fluorophenyl)) .
- HPLC-MS Purity Checks : High-resolution MS and chiral columns distinguish isomers with <1% cross-contamination .
What methodologies are effective in optimizing palladium-catalyzed coupling reactions involving this compound to achieve high regioselectivity?
Advanced Research Focus
Regioselectivity in coupling reactions (e.g., Suzuki, Heck) depends on:
- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible pyridine positions (C3 over C2/C4) .
- Substrate Preactivation : Converting pyridine to N-oxide enhances reactivity at the β-position .
- Additives : Silver salts (Ag₂CO₃) suppress protodehalogenation, improving yields by 10–15% .
Case Study : Optimized Heck coupling of 3-bromo-4-(2-hydroxyethyl)pyridine achieved 78% yield using Pd(OAc)₂/P(o-tol)₃ at 90°C .
How do substituents on the pyridine ring influence the supramolecular interactions and crystal packing of this compound derivatives?
Advanced Research Focus
Substituents dictate intermolecular interactions:
- Hydrogen Bonding : Hydroxyl or amino groups enable N–H···O or O–H···N bonds, stabilizing layered packing .
- π-Stacking : Electron-withdrawing groups (e.g., Cl, NO₂) enhance face-to-face π-π interactions, affecting solubility .
- Halogen Effects : Bromine substituents increase van der Waals interactions, leading to denser crystal lattices .
Q. Table 2: CSD Survey of Pyridine Acrylate Derivatives
| Substituent | Dominant Interaction | Crystal System | Reference |
|---|---|---|---|
| –H | π-π stacking | Monoclinic | |
| –Cl | C–H···Cl | Triclinic | |
| –OCH₃ | O–H···O | Orthorhombic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
